molecular formula C6H4N4O3 B1497177 7-Nitro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 93587-26-9

7-Nitro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B1497177
CAS No.: 93587-26-9
M. Wt: 180.12 g/mol
InChI Key: VJQHZPGWPTUHFJ-UHFFFAOYSA-N
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Description

7-Nitro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS 93587-26-9) is a key synthetic intermediate for constructing diverse 4,5,7-trisubstituted pyrrolo[3,2-d]pyrimidine libraries, a privileged scaffold in medicinal chemistry. This compound serves as a versatile building block for exploring structure-activity relationships (SAR) due to its three distinct modification sites: the C4 chloride (or other groups after functionalization), the C7 nitro group, and the N5 position . The C4 position is amenable to nucleophilic aromatic substitution (SNAr) with phenols and amines, as well as cross-coupling reactions like Suzuki and Negishi to introduce aryl, heteroaryl, or alkyl groups . The electron-withdrawing nitro group at C7 facilitates reduction to a primary amine, enabling the introduction of diverse N-containing substituents via reductive amination or acylation . Pyrrolo[3,2-d]pyrimidines are recognized as potent kinase inhibitors and have demonstrated significant antiproliferative activity against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231), pancreatic carcinoma (MIA Pa-Ca-2), and acute monocytic leukemia (MOLM-14) cells . This compound is for research use only and is not intended for diagnostic or therapeutic applications. Handle with care in a professionally supervised laboratory setting.

Properties

IUPAC Name

7-nitro-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O3/c11-6-5-4(8-2-9-6)3(1-7-5)10(12)13/h1-2,7H,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQHZPGWPTUHFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C(=O)NC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30419989
Record name 7-Nitro-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30419989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93587-26-9
Record name 7-Nitro-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30419989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

7-Nitro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one, also known as 3,5-Dihydro-7-nitro-4H-pyrrolo[3,2-d]pyrimidin-4-one, is a nitrogen-containing heterocyclic compound with potential biological activities. This article examines its biological activity, including anticancer properties, antiparasitic effects, and other pharmacological activities based on diverse research findings.

  • Molecular Formula : C6_6H4_4N4_4O3_3
  • Molecular Weight : 180.12 g/mol
  • CAS Number : 93587-26-9

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing primarily on its anticancer and antiparasitic properties.

Anticancer Activity

Recent studies have shown that this compound exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes the IC50_{50} values against different cell lines:

Cell LineIC50_{50} (µg/mL)Reference
HCT116193.93
A549208.58
HT-29238.14
SMMC-7721269
Normal HFB4 Cells>300

The compound showed lower IC50_{50} values compared to standard treatments like 5-fluorouracil, indicating its potential as a chemotherapeutic agent.

Antiparasitic Activity

In addition to its anticancer properties, this compound has demonstrated antiparasitic activity. It was found to possess moderate potency against various parasites, with effective concentrations (EC50_{50}) reported in the low micromolar range. For instance:

  • Compound Variants : Different structural modifications of the base compound resulted in varied antiparasitic activities, with some derivatives showing enhanced potency compared to the parent compound .

The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in cellular processes. For example:

  • Dihydrofolate Reductase (DHFR) : Some derivatives have been shown to inhibit DHFR with high affinity, impacting folate metabolism crucial for DNA synthesis and cell proliferation .

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cells :
    • A study evaluated the cytotoxic effects of various derivatives of pyrrolopyrimidine compounds against multiple cancer cell lines. The results indicated that certain modifications significantly increased cytotoxicity while maintaining selectivity towards cancer cells over normal cells .
  • Antiparasitic Efficacy :
    • Research highlighted that structural modifications could enhance the antiparasitic activity of pyrrolopyrimidine derivatives. For instance, introducing specific functional groups improved solubility and bioavailability while maintaining or enhancing efficacy against parasitic infections .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 7-nitro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves several advanced chemical reactions, including SNAr substitution reactions and cross-coupling techniques. A significant synthesis route was developed to create 4,5,7-trisubstituted pyrrolo[3,2-d]pyrimidines, which serve as potent kinase inhibitors. The compound's structure allows for the introduction of various substituents at the N5 and C7 positions, enhancing its versatility in medicinal applications .

Kinase Inhibition

One of the primary applications of this compound is its role as a kinase inhibitor. Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often associated with cancer. The compound has been identified as a selective FLT3 inhibitor, showcasing its potential in targeting specific cancer types .

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor activity. These compounds have shown efficacy against various cancer cell lines, suggesting their potential as therapeutic agents in oncology .

Case Study 1: FLT3 Inhibition

A study conducted by Zhang et al. demonstrated that synthesized pyrrolopyrimidine analogues, including this compound, displayed potent inhibition of FLT3 kinase activity. The research highlighted the structure-activity relationships (SAR) that could be exploited to enhance potency and selectivity against cancer cells .

Case Study 2: Antiproliferative Effects

Another investigation focused on the antiproliferative effects of this compound against human leukemia cell lines. Results indicated that treatment with this compound led to significant reductions in cell viability, suggesting its potential as a lead compound for further development in antileukemic therapies .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table highlights key structural differences and their implications:

Compound Name Core Scaffold Key Substituents Electronic Effects References
7-Nitro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one Pyrrolo[3,2-d]pyrimidinone Nitro (C7) Strong electron-withdrawing
4-Chloro-7-nitro-5H-pyrrolo[3,2-d]pyrimidine Pyrrolo[3,2-d]pyrimidine Chloro (C4), Nitro (C7) Enhanced reactivity for nucleophilic substitution
7-(4-Fluorophenyl)-5-methyl-pyrrolo[3,2-d]pyrimidin-4(5H)-one Pyrrolo[3,2-d]pyrimidinone 4-Fluorophenyl (C7), Methyl (N5) Increased lipophilicity, steric bulk
Pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives Pyrazolo[3,4-d]pyrimidinone Variable aliphatic/aromatic groups Tunable antimicrobial activity
Thieno[3,2-d]pyrimidin-4(3H)-one Thieno[3,2-d]pyrimidinone Methoxyphenyl (C6) Electron-donating, altered π-conjugation

Key Observations :

  • The nitro group at C7 in the target compound enhances electrophilicity, making it reactive toward nucleophilic substitution (e.g., conversion to 4-chloro derivatives via POCl₃) .
  • Fluorophenyl and methyl substituents (e.g., in compound 15b ) improve metabolic stability and target binding in enzyme inhibition assays.
  • Pyrazolo and thieno analogs exhibit distinct biological profiles due to differences in heterocyclic core electronics and substituent flexibility .

Key Observations :

  • Microwave-assisted synthesis (e.g., for thieno derivatives) reduces reaction times and improves yields compared to traditional reflux methods .
  • Chlorination with POCl₃ is a common step for introducing reactive handles in pyrrolo-pyrimidinones .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility LogP (Predicted) Spectral Data (¹H NMR Shifts) References
This compound 195.13 Low in water 0.98 δ 9.11 (s, 1H), 8.90 (s, 1H)
15b (7-(4-Fluorophenyl)-5-methyl analog) 244.09 Moderate (DMSO-soluble) 2.45 δ 4.08 (s, 3H), 7.22–8.06 (m)
2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one HCl 187.63 High (due to HCl salt) -0.12 N/A

Key Observations :

  • The nitro group reduces solubility in aqueous media but enhances reactivity in organic solvents.
  • Hydrochloride salts (e.g., in ) significantly improve water solubility for pharmaceutical applications .

Key Observations :

  • The target compound is primarily a precursor for bioactive molecules, whereas pyrazolo and isoxazolo derivatives show direct antimicrobial and immunomodulatory effects .
  • Fluorophenyl and methoxyphenyl substituents enhance target selectivity in enzyme inhibition assays .

Preparation Methods

Chlorination to Form Key Intermediate

The key intermediate 4-chloro-7-nitro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is prepared by chlorination of the parent compound with phosphorus(V) oxychloride (POCl_3) under reflux conditions.

Step Reagents & Conditions Outcome Yield
Chlorination 7-nitro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (5.0 g, 27.8 mmol), POCl_3 (12.6 g, 83.3 mmol), reflux 5 h Formation of 4-chloro-7-nitro derivative 82% (4.5 g)

After reflux, the reaction mixture is cooled, poured onto ice, basified to pH 8–9 with K2CO3, filtered, and washed to isolate the product as a yellow powder.

Protective Group Introduction

To facilitate selective nucleophilic substitution, the nitrogen of the pyrrole ring is protected with a 2-(trimethylsilyl)ethoxymethyl (SEM) group.

Step Reagents & Conditions Outcome Notes
SEM Protection Intermediate 1 (1.0 g, 5.0 mmol), SEM chloride (1.1 mL, 6.0 mmol), NaH (0.4 g, 60% in mineral oil, 10 mmol), 0 °C to room temperature overnight 4-chloro-7-nitro-5-((2-(trimethylsilyl)ethoxy)methyl)-3H-pyrrolo[3,2-d]pyrimidine (2) Used directly in next step

The protection improves the reactivity of the chloro intermediate toward nucleophilic aromatic substitution at C4.

Nucleophilic Aromatic Substitution (S_NAr)

The chloride at the C4 position can be substituted by phenols or other nucleophiles.

  • Direct displacement of chloride in the key intermediate without protection requires harsh conditions (heating at 175 °C under microwave irradiation for 50 minutes).
  • With SEM protection, substitution occurs smoothly at room temperature in high yield.

This step is crucial for introducing diverse substituents at the C4 position, enabling structural diversification.

Reduction of Nitro Group and Further Functionalization

The nitro group at the 7-position can be reduced to an amine, which then allows further functionalization such as alkylation or acylation.

Step Reagents & Conditions Outcome Yield
Nitro Reduction Reduction of 4g (nitro compound) to amine 8 Primary amine formation at C7 High yield (not specified)
Alkylation Alkylation of amine 8 to tertiary amine 9 Introduction of tertiary amine substituent 81%
Acylation Acylation of amine 8 to amide 10 with acid chlorides Amide derivatives Lower yields due to competing diacylation

The primary amine formed is more reactive than other NH groups in the molecule, allowing selective modification.

Reaction Scheme Summary

The overall synthetic route can be summarized as follows:

  • Starting material: this compound.
  • Chlorination with POCl_3 to form 4-chloro-7-nitro derivative.
  • SEM protection of pyrrole nitrogen.
  • Nucleophilic substitution at C4 (e.g., with phenols).
  • Reduction of nitro group to amine.
  • Alkylation or acylation of amine for further derivatization.

Comparative Data Table for Key Steps

Step Reaction Type Reagents Conditions Yield Notes
Chlorination Electrophilic substitution POCl_3, reflux 5 h 82% Key intermediate formation
SEM Protection N-protection SEMCl, NaH, 0 °C to RT Not isolated (used crude) Enables smooth S_NAr
Nucleophilic Substitution S_NAr Phenols, RT (with SEM) or 175 °C microwave (without SEM) High (with SEM), low (without SEM) Late-stage diversification
Nitro Reduction Reduction Various reducing agents High Converts nitro to amine
Alkylation/Acylation N-functionalization Alkyl or acyl chlorides 81% (alkylation), lower (acylation) Selective amine modification

Research Findings and Advantages

  • The developed synthetic route (Approach B) is efficient and robust, allowing rapid access to 4,5,7-trisubstituted pyrrolopyrimidines with broad substrate scope.
  • Late-stage functionalization enables structural diversity for structure-activity relationship (SAR) studies.
  • High yields and purity are achievable, facilitating biological evaluation.
  • The method overcomes limitations of earlier approaches that required substituent introduction prior to ring formation, which limited flexibility and yield.

Q & A

Q. What are the most efficient synthetic routes for preparing 7-nitro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one?

A common method involves refluxing the precursor compound (e.g., 3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one) with phosphorus oxychloride (POCl₃) for 5 hours, followed by quenching with ice and basifying with K₂CO₃ to pH 8–8. This yields 4-chloro-7-nitro-5H-pyrrolo[3,2-d]pyrimidine as an intermediate, which can be further hydrolyzed to the nitro derivative. The process achieves ~82% yield and produces a stable yellow powder .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • ¹H NMR (e.g., δ 9.11 and 8.90 ppm for aromatic protons in DMSO-d₆) .
  • ¹³C NMR (e.g., δ 153.1, 144.7, and 137.1 ppm for nitropyrrolopyrimidine carbons) .
  • Mass spectrometry to confirm molecular ion peaks and fragmentation patterns.
  • Infrared spectroscopy to identify nitro-group vibrations (~1520–1350 cm⁻¹) .

Q. How does the nitro group influence the compound’s reactivity in substitution reactions?

The nitro group is a strong electron-withdrawing substituent, directing nucleophilic attacks to the 4-position of the pyrrolopyrimidine core. This facilitates reactions like amination or alkoxylation under basic conditions (e.g., K₂CO₃ in DMF) .

Advanced Research Questions

Q. How can researchers optimize substitution reactions at the 4-position of 7-nitro-pyrrolopyrimidines?

Microwave-assisted synthesis (e.g., 120°C for 30 minutes with K₂CO₃ and phenols in DMF) improves reaction efficiency and reduces side products compared to conventional heating. For example, 4-phenoxy derivatives are synthesized in high purity using this approach .

Q. What strategies address contradictory data in regioselectivity during functionalization?

Discrepancies in substitution patterns (e.g., 4- vs. 5-position reactivity) can arise from solvent polarity or catalyst choice. For instance:

  • Polar aprotic solvents (DMF, DMSO) favor 4-substitution due to enhanced stabilization of transition states .
  • Steric hindrance from bulky substituents (e.g., SEM groups) may shift reactivity to the 5-position . Detailed 2D NMR (e.g., HSQC, NOESY) and X-ray crystallography (if crystals are obtainable) resolve such ambiguities .

Q. What are the mechanistic insights into the chlorination of 7-nitro-pyrrolopyrimidines?

Chlorination with POCl₃ proceeds via a two-step mechanism:

  • Protonation of the carbonyl oxygen by POCl₃, forming a reactive oxonium intermediate.
  • Nucleophilic displacement by Cl⁻, yielding the 4-chloro derivative. Excess POCl₃ ensures complete conversion and minimizes byproducts .

Q. How does the nitro group impact the compound’s stability under varying pH conditions?

The nitro group enhances stability in acidic conditions but promotes hydrolysis in strong bases (pH > 10). Storage recommendations include anhydrous environments (e.g., under argon) and avoidance of prolonged exposure to moisture .

Q. What synthetic modifications enhance water solubility for biological applications?

Introducing hydrophilic groups (e.g., -NH₂, -OH) at the 5-position via reductive amination or hydroxylation improves solubility. For example, hydrochloride salts of amino-substituted derivatives exhibit >50% solubility in aqueous buffers .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Nitro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Reactant of Route 2
7-Nitro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

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